molecular formula C11H14N4O B8148786 4-Azido-N-butylbenzamide

4-Azido-N-butylbenzamide

Cat. No.: B8148786
M. Wt: 218.26 g/mol
InChI Key: BBWMSSHWRLPKDD-UHFFFAOYSA-N
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Description

Historical Trajectory of Azide (B81097) Functionality in Organic Synthesis and Chemical Biology

The azide functional group (-N₃) has a rich history in organic chemistry. Initially, organic azides were recognized for their utility in synthesizing nitrogen-containing compounds. For instance, the Curtius rearrangement, discovered in the 1890s, utilizes acyl azides to form isocyanates, which are precursors to amines and other derivatives. Another cornerstone of azide chemistry is the Huisgen 1,3-dipolar cycloaddition, a reaction where an azide reacts with an alkyne to form a triazole ring. rsc.org

The landscape of azide chemistry was dramatically transformed with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became a premier example of a click reaction due to its high efficiency, selectivity, and biocompatibility. rsc.org This reaction's reliability has made azides a staple in drug discovery, materials science, and bioconjugation.

In chemical biology, azides are celebrated as bioorthogonal functional groups, meaning they can react selectively within a living system without interfering with native biological processes. nih.gov This property is crucial for applications like in vivo imaging and metabolic labeling, where azides can be incorporated into biomolecules and subsequently tagged with probes. mdpi.com A notable bioorthogonal reaction is the Staudinger ligation, which involves the reaction of an azide with a phosphine (B1218219) to form an amide bond under physiological conditions. nih.gov Another key development was the strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a potentially toxic copper catalyst, further expanding the scope of azides in living systems. nih.gov

A particularly important application of aryl azides is in photoaffinity labeling. mdpi.comnih.gov Upon exposure to UV light, the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, making aryl azides excellent tools for identifying and characterizing the binding partners of ligands in biological systems. nih.govbenthamdirect.com

Significance of Benzamide (B126) Scaffolds as Molecular Frameworks in Diverse Research Fields

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a ubiquitous structure in medicinal chemistry and materials science. bldpharm.com A significant number of pharmaceutical drugs contain the benzamide moiety, highlighting its importance in drug design. benthamdirect.com Benzamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. bldpharm.com

The structural and electronic properties of benzamides make them versatile building blocks. The amide bond is a key feature in biological molecules, and its presence in a rigid aromatic framework allows for the precise positioning of substituents to interact with biological targets like enzymes and receptors. benthamdirect.comrsc.org

In materials science, benzamide derivatives are used in the synthesis of polymers and functional organic frameworks. For example, they have been incorporated into the design of spin-crossover materials and hydrogen-bonded organic frameworks with applications in gas storage and catalysis. researchgate.netrsc.org

Strategic Design and Rationale for the Synthesis of 4-Azido-N-butylbenzamide

The design of this compound is a strategic amalgamation of the functionalities discussed above. The primary rationale for its synthesis is its potential use as a photoaffinity probe.

The 4-Azidobenzoyl Moiety : This part of the molecule serves as the photoreactive component. The azide group at the para position of the benzoyl ring can be activated by UV light to generate a nitrene. This nitrene is highly reactive and can insert into C-H or N-H bonds of a target protein, forming a stable covalent link. This process is fundamental to photoaffinity labeling, a powerful technique for identifying and mapping ligand-binding sites in biological macromolecules. benthamdirect.comnih.gov

The N-Butylamide Group : The N-butyl chain provides a degree of lipophilicity and conformational flexibility. In the context of a photoaffinity probe, this chain can influence the compound's solubility and its interaction with the binding pocket of a target protein. The length and nature of the alkyl chain can be systematically varied to optimize binding affinity and specificity. The amide linkage provides structural rigidity and hydrogen bonding capabilities, which are crucial for molecular recognition.

The synthesis of this compound would typically involve the acylation of butylamine (B146782) with 4-azidobenzoyl chloride. The latter can be prepared from 4-aminobenzoic acid through diazotization followed by treatment with sodium azide. This synthetic route is a standard and well-established method in organic chemistry.

Overview of Principal Academic Research Paradigms Employing this compound

The principal research application for this compound is the identification and characterization of target proteins for small molecules. In a typical experiment, a bioactive molecule of interest would be modified to include the this compound moiety. This new probe would then be incubated with a biological sample (e.g., cell lysate or intact cells). Upon UV irradiation, the probe covalently cross-links to its binding partner(s). The labeled protein can then be isolated and identified using techniques like mass spectrometry.

This approach has been widely used to:

Identify the molecular targets of drugs.

Map the binding sites of enzymes and receptors. nih.govnih.gov

Study protein-protein interactions.

The N-butyl group in this compound can be envisioned as a simple alkyl substituent that can be systematically modified in structure-activity relationship (SAR) studies to probe the hydrophobic pockets of a binding site.

Scope and Objectives of Dedicated Academic Inquiry into this compound

A dedicated academic inquiry into this compound would likely focus on several key objectives:

Synthesis and Optimization : Developing and optimizing a robust and scalable synthesis for the compound.

Photochemical Characterization : Studying the photochemical properties of the molecule, such as its absorption spectrum and the quantum yield of its photodecomposition, to determine the optimal conditions for its use as a photoaffinity label. photobiology.com

Application in Target Identification : Utilizing the compound as a scaffold to build a library of photoaffinity probes for identifying the targets of various classes of small molecules.

Structure-Activity Relationship Studies : Systematically modifying the N-butyl group to understand how changes in its structure affect binding affinity and selectivity for a particular target.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
4-Azido-N-(tert-butyl)benzamideC₁₁H₁₄N₄O218.264-azidobenzoyl group, N-tert-butyl amide
N-(4-Azidobutyl)benzamideC₁₁H₁₄N₄O218.26Benzoyl group, 4-azidobutyl amine
4-n-ButylbenzamideC₁₁H₁₅NO177.244-butylbenzoyl group, primary amide
N-(4-Aminobutyl)benzamideC₁₁H₁₆N₂O192.26Benzoyl group, N-(4-aminobutyl) amide

Table 2: Key Reactions Involving Azide Functionality

Reaction NameDescriptionSignificance
Huisgen 1,3-Dipolar Cycloaddition Reaction between an azide and an alkyne to form a 1,2,3-triazole. rsc.orgA fundamental reaction for constructing heterocyclic rings.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A highly efficient and regioselective version of the Huisgen cycloaddition. rsc.orgA cornerstone of "click chemistry" with wide applications in bioconjugation and materials science.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A copper-free click reaction using a strained cyclooctyne. nih.govEnables bioorthogonal labeling in living systems without the need for a toxic catalyst.
Staudinger Ligation Reaction of an azide with a triphenylphosphine (B44618) derivative to form an amide bond. nih.govA bioorthogonal reaction for forming amide linkages in a biological environment.
Photoaffinity Labeling UV-induced conversion of an aryl azide to a reactive nitrene, which forms a covalent bond with a target molecule. nih.govA powerful technique for identifying and characterizing ligand-binding proteins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-2-3-8-13-11(16)9-4-6-10(7-5-9)14-15-12/h4-7H,2-3,8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWMSSHWRLPKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Selective Route Optimization for 4 Azido N Butylbenzamide

Retrosynthetic Dissection of 4-Azido-N-butylbenzamide Targets

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections involve the amide bond and the introduction of the azido (B1232118) group.

The primary disconnection is the amide bond, which retrosynthetically cleaves this compound into two key synthons: a 4-azidobenzoyl cation equivalent and a butylamine (B146782) anion equivalent. These synthons correspond to the synthetic equivalents of 4-azidobenzoic acid or its activated derivatives (like 4-azidobenzoyl chloride) and n-butylamine.

A subsequent disconnection targets the azido group on the aromatic ring. This leads back to a 4-aminobenzoyl precursor, which can be transformed into the azido derivative through diazotization followed by substitution with an azide (B81097) source. This retrosynthetic approach suggests a synthetic strategy starting from p-aminobenzoic acid.

Classical Synthetic Routes to this compound and Precursors

Classical synthetic methods provide robust and well-established pathways for the construction of this compound. These routes typically involve the sequential formation of the benzamide (B126) moiety and the introduction of the azido group.

Amidation Reactions for Benzamide Moiety Construction

The formation of the amide bond is a cornerstone of organic synthesis. A common and effective method for preparing N-substituted benzamides is the reaction of a benzoyl chloride with an amine. In the context of this compound synthesis, this involves the acylation of n-butylamine with 4-azidobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, the direct condensation of 4-azidobenzoic acid with n-butylamine can be achieved using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Amidation Method Reactants Typical Conditions Advantages Disadvantages
Acyl Chloride Method4-Azidobenzoyl chloride, n-ButylamineAprotic solvent (e.g., DCM, THF), Base (e.g., Et3N)High reactivity, good yieldsRequires prior synthesis of the acyl chloride
Coupling Agent Method4-Azidobenzoic acid, n-ButylamineCoupling agent (e.g., DCC, EDC), Solvent (e.g., DMF, DCM)Milder conditions than acyl chloride formationStoichiometric amounts of coupling agent and byproducts

Regioselective Introduction of the Azido Group (e.g., via diazotization or nucleophilic substitution)

The introduction of the azido group onto the benzene (B151609) ring at the para position is a critical step. The most prevalent classical method is the diazotization of an aromatic amine followed by reaction with an azide salt. This process typically starts with 4-aminobenzoic acid. The amino group is converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is then treated with sodium azide to yield 4-azidobenzoic acid. This method is highly regioselective due to the starting position of the amino group.

Another, though less common for this specific target, approach is nucleophilic aromatic substitution (SNAr). This would involve a substrate such as 4-fluoro-N-butylbenzamide reacting with an azide source, like sodium azide. For the SNAr reaction to be efficient, the aromatic ring needs to be activated by electron-withdrawing groups, and the nitro group is a much more potent activator than the N-butylcarbamoyl group.

Azidation Method Starting Material Reagents Key Intermediates Selectivity
Diazotization4-Aminobenzoic acid1. NaNO2, HCl (aq) 2. NaN34-Carboxybenzenediazonium chlorideHigh regioselectivity at the para position
Nucleophilic Aromatic Substitution4-Fluoro-N-butylbenzamideNaN3Meisenheimer complexDependent on the activating nature of the benzamide group

Convergent and Linear Multistep Synthetic Sequences

The synthesis of this compound can be approached through both linear and convergent strategies.

A linear synthesis would involve a step-by-step modification of a single starting material. For example, starting from 4-aminobenzoic acid:

Diazotization and Azidation: 4-aminobenzoic acid is converted to 4-azidobenzoic acid.

Acyl Chloride Formation: 4-azidobenzoic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form 4-azidobenzoyl chloride.

Amidation: 4-azidobenzoyl chloride is reacted with n-butylamine to yield the final product, this compound.

Modern Synthetic Approaches for this compound Advancement

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods. Catalytic strategies for amide bond formation are at the forefront of these developments and can be applied to the synthesis of this compound.

Catalytic Strategies for Efficient Benzamide Formation

Modern catalytic methods allow for the direct amidation of carboxylic acids with amines, avoiding the need for stoichiometric activating agents or the pre-formation of highly reactive species like acyl chlorides. These methods often employ transition metal or main group element catalysts.

Boron-based catalysts , such as boric acid and various arylboronic acids, have emerged as effective catalysts for direct amidation. catalyticamidation.infoorgsyn.org These catalysts are generally inexpensive, low in toxicity, and can promote the reaction under relatively mild conditions, often with the removal of water. The proposed mechanism involves the activation of the carboxylic acid by the boron catalyst, making it more susceptible to nucleophilic attack by the amine.

Zirconium-based catalysts , such as zirconium(IV) chloride and zirconocene (B1252598) complexes, have also been shown to be effective for direct amide synthesis. tandfonline.comnih.gov These catalysts can function under neutral conditions and have shown good functional group tolerance. Mechanistic studies suggest that a dinuclear zirconium species may be involved in the catalytic cycle. tandfonline.com

Copper-catalyzed amidation reactions have a long history (Ullmann condensation) and have seen a resurgence with the development of new ligand systems. google.comresearchgate.net While often used for the coupling of aryl halides with amides, some copper systems can also catalyze the direct amidation of carboxylic acids. The compatibility of the azide group with copper catalysts should be considered, as copper can catalyze click chemistry reactions with azides and alkynes.

Iridium-catalyzed C-H amidation represents a cutting-edge approach where a C-H bond on the aromatic ring is directly converted to a C-N bond. ibs.re.krasianpubs.org While this would represent a significant departure from the classical retrosynthetic approach, it highlights the potential for novel synthetic strategies. For instance, an iridium catalyst could potentially direct the amidation of a benzoic acid derivative at the ortho position, though for the para-substituted target of this article, a different starting material would be required.

Catalyst Type Example Catalyst Typical Reaction Advantages Considerations
Boron-basedBoric Acid, Arylboronic acidsDirect amidation of carboxylic acid and amineLow cost, low toxicityOften requires water removal
Zirconium-basedZrCl4, Zr(Cp)2Cl2Direct amidation of carboxylic acid and amineNeutral conditions, good functional group toleranceCatalyst can be sensitive to water
Copper-basedCuI, Cu2OCoupling of aryl halides with amides; some direct amidationsVersatile, well-studiedPotential for side reactions with the azide group
Iridium-based[IrCp*Cl2]2Direct C-H amidationHigh atom economy, novel reactivityOften requires directing groups, regioselectivity can be an issue

Chemo- and Regioselective Azidation Methodologies

The introduction of an azide group onto an aromatic ring, particularly one with other functional groups like an amide, necessitates methods that are both chemo- and regioselective. The primary challenge is to modify the target position on the aromatic ring without affecting the N-butylbenzamide functionality.

The most common and well-established method for the synthesis of aromatic azides is through the diazotization of a corresponding aromatic amine, followed by substitution with an azide salt. nih.govresearchgate.net For this compound, the logical precursor is 4-Amino-N-butylbenzamide. The synthesis proceeds in two conceptual steps:

Amide Formation: Synthesis of the 4-Amino-N-butylbenzamide precursor, typically through the coupling of 4-aminobenzoic acid and n-butylamine.

Azidation: Conversion of the 4-amino group to the 4-azido group.

The azidation step is the critical transformation requiring high selectivity. The process involves treating the 4-Amino-N-butylbenzamide with a diazotizing agent, such as sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid), at low temperatures (typically 0-5 °C) to form an intermediate diazonium salt. rsc.orgresearchgate.net This intermediate is generally unstable and is used immediately.

Subsequent addition of an azide source, most commonly sodium azide (NaN₃), to the diazonium salt solution results in a nucleophilic substitution reaction, displacing the diazonium group (N₂) and forming the desired this compound. researchgate.net

Chemoselectivity: This reaction sequence is highly chemoselective. The diazotization reaction is specific to the primary aromatic amine group. The amide linkage (-CONH-) is stable under these mild acidic and low-temperature conditions and does not react. nih.gov

Regioselectivity: The regioselectivity is predetermined by the structure of the starting material, 4-Amino-N-butylbenzamide. The azidation occurs specifically at the position of the original amino group, ensuring the formation of the 4-azido isomer.

Alternative reagents for the diazotization step include organic nitrites like tert-butyl nitrite in a non-aqueous solvent, which can offer milder conditions.

ParameterConditionRationale/Comments
Starting Material4-Amino-N-butylbenzamidePrecursor with the amine group at the desired position.
Diazotizing AgentSodium Nitrite (NaNO₂) / Hydrochloric Acid (HCl)Classical and cost-effective method for forming the diazonium salt. rsc.org
Azide SourceSodium Azide (NaN₃)Common and effective nucleophile for displacing the diazonium group. researchgate.net
Temperature0–5 °CCrucial for maintaining the stability of the intermediate diazonium salt. nih.gov
SolventWater / Acidic aqueous solutionTypical medium for classical diazotization reactions. rsc.org

Flow Chemistry Applications in this compound Synthesis

The synthesis of organic azides, including this compound, presents significant safety challenges in traditional batch processing due to the potential instability of both the diazonium salt intermediates and the final azide products. rsc.org Flow chemistry offers a robust solution to mitigate these risks. thieme-connect.detcichemicals.com

By conducting the synthesis in a continuous flow reactor, several advantages are realized:

Enhanced Safety: The small internal volume of micro- or meso-reactors ensures that only minute quantities of hazardous materials are present at any given moment. durham.ac.uk This minimizes the risk associated with the potential exothermic decomposition of intermediates or products. rsc.org

Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio enables efficient heat transfer, which is critical for controlling the highly exothermic diazotization reaction. semanticscholar.org

Improved Yield and Purity: The precise control and rapid mixing capabilities of flow systems can lead to fewer side reactions and, consequently, higher yields and product purity compared to batch synthesis. semanticscholar.org

A hypothetical flow setup for this compound synthesis would involve pumping separate streams of:

A solution of 4-Amino-N-butylbenzamide in an appropriate solvent.

The diazotizing agent (e.g., NaNO₂ in acid).

The azide source (e.g., NaN₃ solution).

These streams would converge in a T-mixer and enter a temperature-controlled reactor coil. The residence time in the coil is precisely controlled by the flow rate to ensure complete reaction before the product stream is collected or directed for in-line purification or subsequent reactions. thieme-connect.dechemicalbook.com

Advanced Purification and Isolation Techniques for this compound Purity Enhancement

Achieving high purity of the final this compound product is essential. A combination of purification techniques is often employed to remove unreacted starting materials, reagents, and any by-products.

Extraction: After the reaction, an initial workup typically involves liquid-liquid extraction to separate the organic product from the aqueous reaction mixture and remove water-soluble impurities.

Crystallization/Recrystallization: This is a powerful technique for purifying solid organic compounds. The crude this compound would be dissolved in a minimal amount of a hot solvent, and then the solution is slowly cooled. The pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification.

Column Chromatography: For more challenging separations, preparative column chromatography is a highly effective method. The crude product is loaded onto a stationary phase (commonly silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents like ethyl acetate (B1210297) and hexane) is passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase, allowing for the isolation of the pure product.

TechniquePrinciple of SeparationApplication for this compound
RecrystallizationDifference in solubility of the compound and impurities at different temperatures.Primary purification of the solid crude product.
Column ChromatographyDifferential adsorption of components onto a solid stationary phase.Separation from by-products with similar solubility or for achieving very high purity.
Thin-Layer Chromatography (TLC)Differential migration on a coated plate.Monitoring reaction progress and determining the appropriate solvent system for column chromatography.

Considerations for Yield Optimization and Scalability in this compound Production

Optimizing the reaction yield and ensuring the process is scalable are crucial for the efficient production of this compound.

Yield Optimization: The optimization of the synthesis involves systematically adjusting various reaction parameters to maximize the conversion of the starting material to the desired product while minimizing the formation of by-products. Key parameters to consider include:

Stoichiometry: Fine-tuning the molar ratios of the amine, acid, diazotizing agent, and azide source can significantly impact the yield.

Temperature: While low temperatures are required for diazonium salt stability, the optimal temperature profile for both reaction stages should be determined experimentally.

Concentration: The concentration of reactants can affect reaction rates and the formation of side products.

Reaction Time: The residence time in a flow reactor or the total reaction time in a batch process must be sufficient for the reaction to go to completion without allowing for product degradation.

A Design of Experiments (DoE) approach can be employed to efficiently explore the effects of these variables and their interactions to identify the optimal reaction conditions.

Scalability: Transitioning the synthesis from a laboratory scale to larger-scale production introduces several challenges:

Safety: The primary concern with scaling up azide synthesis is the safe handling of larger quantities of potentially explosive materials. As mentioned, flow chemistry is a key enabling technology for safe scale-up, as production is increased by extending the operation time rather than increasing the reactor volume.

Heat Management: The exothermic nature of the diazotization reaction becomes more difficult to manage in large batch reactors. Inadequate heat dissipation can lead to a runaway reaction and decomposition. Flow reactors inherently solve this issue due to their excellent heat transfer characteristics. tcichemicals.com

Mixing: Achieving efficient and homogeneous mixing in large batch reactors can be difficult, potentially leading to localized "hot spots" or areas of high concentration, which can decrease yield and purity. Continuous flow systems provide rapid and efficient mixing.

ParameterImpact on Yield/ScalabilityOptimization Strategy
Temperature ControlCrucial for intermediate stability and preventing side reactions. Key safety parameter.Use of precise thermostats, cryostats (batch), or flow reactors with high heat transfer efficiency.
Reagent StoichiometryAffects conversion efficiency and by-product formation.Systematic screening of molar ratios (e.g., via DoE).
Addition RateImportant in batch processing to control exothermicity.Slow, controlled addition of reagents using a syringe pump or dropping funnel.
Process TypeBatch vs. Flow impacts safety, control, and scalability.Implementation of a continuous flow process for safer and more consistent large-scale production. thieme-connect.de

Chemical Reactivity and Mechanistic Transformation Studies of 4 Azido N Butylbenzamide

Azide (B81097) Reactivity: Unraveling Cycloaddition Reactions

The azide group of 4-Azido-N-butylbenzamide is a versatile functional handle, primarily utilized in cycloaddition reactions to form stable triazole rings. These reactions are central to the field of click chemistry, offering efficient and specific conjugation methodologies.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. nih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide, such as the one present in this compound, with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org The presence of a copper(I) catalyst is crucial, as it dramatically accelerates the reaction rate by a factor of 107 to 108 compared to the uncatalyzed thermal reaction, which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgunits.it

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. acs.orgresearchgate.net This intermediate then reacts with the azide, leading to a six-membered copper-containing ring that subsequently rearranges and, upon protonation, releases the stable triazole product and regenerates the copper(I) catalyst. acs.org The reaction is robust, proceeding under a variety of conditions, including in aqueous media over a wide pH range (4 to 12), and is tolerant of a broad array of functional groups. organic-chemistry.org This high degree of reliability and specificity makes CuAAC a premier method for molecular assembly in diverse fields such as drug discovery, polymer chemistry, and bioconjugation. nih.gov

For instance, a CuI/DIPEA/HOAc system has been shown to be a highly efficient catalytic system for CuAAC reactions. organic-chemistry.org The reaction's success is also attributed to the significant thermodynamic driving force for the formation of the triazole ring. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative to CuAAC, which is particularly advantageous for applications in living systems where the toxicity of copper is a concern. magtech.com.cn This reaction relies on the high ring strain of a cycloalkyne to accelerate the cycloaddition with an azide. magtech.com.cnthieme-connect.de

The reactivity in SPAAC is highly dependent on the structure of both the cycloalkyne and the azide. Electron-deficient aryl azides, for example, exhibit significantly accelerated reaction rates with certain cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN). thieme-connect.desynaffix.com This rate enhancement is attributed to an inverse-electron-demand mechanism where the HOMO of the alkyne and the LUMO of the azide are the primary interacting molecular orbitals. thieme-connect.desynaffix.com The use of multifluorinated aryl azides has also been explored to develop faster SPAAC reactions due to the high electronegativity and small size of fluorine atoms. nih.gov

Different cyclooctynes have been designed to tune the reactivity and stability for SPAAC. For example, difluorobenzocyclooctyne (DIFBO) and biarylazacyclooctynone (BARAC) are highly reactive reagents for catalyst-free cycloadditions. magtech.com.cn The choice of the cycloalkyne is critical, as there is often a trade-off between reactivity and stability. synaffix.com

CycloalkyneSecond-Order Rate Constant (M⁻¹s⁻¹) with an electron-deficient aryl azideReference
Bicyclo[6.1.0]non-4-yne (BCN)2.0–2.9 synaffix.com

This table illustrates the high reaction rates achievable in SPAAC with appropriately designed reaction partners.

While the reaction with alkynes is the most prominent, the azide group can participate in other [3+2] cycloaddition reactions. For example, azides can react with benzynes, which are highly reactive intermediates. Benzynes generated from the hexadehydro-Diels-Alder (HDDA) reaction can be trapped by azides in a 1,3-dipolar cycloaddition to form benzotriazoles. nih.gov

Photochemical Transformations of the Azido (B1232118) Moiety in this compound

The aryl azide group in this compound is photoactive, meaning it can be chemically transformed upon exposure to light, typically in the UV range. thermofisher.com This property is the basis for its use in photoaffinity labeling and crosslinking applications.

Upon irradiation with UV light, the aryl azide moiety of this compound releases a molecule of nitrogen gas (N₂) to form a highly reactive intermediate known as a nitrene. frontiersin.orgegyankosh.ac.in Nitrenes are electron-deficient species with a nitrogen atom having a sextet of electrons, making them highly unstable and short-lived. egyankosh.ac.inslideshare.net

Aryl nitrenes can exist in either a singlet or a triplet state, which influences their subsequent reactivity. egyankosh.ac.in The singlet nitrene is often initially formed and can undergo various reactions, including insertion into C-H and N-H bonds, or it can rearrange into a more stable, but still reactive, ketenimine intermediate. acs.orgresearchgate.net The triplet nitrene, on the other hand, can be generated through photosensitization and exhibits different reactivity, for example, leading to aziridination of alkenes without competitive allylic insertion. nih.gov The generation of nitrenes is a common method for initiating a variety of chemical transformations. egyankosh.ac.inslideshare.net

The high reactivity of the photogenerated nitrene is harnessed in photo-crosslinking applications. sioc.ac.cn When generated in the proximity of other molecules, the nitrene can form covalent bonds, effectively "crosslinking" the molecules together. thermofisher.comfrontiersin.org This process is particularly useful for studying molecular interactions, such as protein-protein interactions. frontiersin.org

The mechanism of photo-crosslinking involves the non-specific insertion of the nitrene into nearby chemical bonds. thermofisher.com If a primary amine is present, the nitrene can react to form an azo linkage. frontiersin.org Alternatively, the rearranged ketenimine intermediate is highly electrophilic and can be attacked by nucleophilic residues on biomolecules. researchgate.net

The efficiency of photo-crosslinking can be influenced by the wavelength and intensity of the light source. For many aryl azide compounds, long-wavelength UV light (around 365 nm) is effective for photoactivation. thermofisher.com Photoaffinity labeling, a related technique, uses a molecule containing an aryl azide to identify binding partners within a complex biological sample. sioc.ac.cn

Photochemical ReactionIntermediateKey Application
Photolysis of Aryl AzideAryl NitrenePhoto-crosslinking, Photoaffinity labeling
Nitrene Insertion-Covalent bond formation
Nitrene RearrangementKetenimineReaction with nucleophiles

This table summarizes the key aspects of the photochemical transformations of aryl azides.

Reactivity of the Benzamide (B126) Moiety and its Influence on the Overall Reactivity Profile

The benzamide portion of the molecule, specifically the N-butyl amide group, significantly influences the compound's reactivity. The nitrogen atom's lone pair of electrons is delocalized into the carbonyl group, which reduces its nucleophilicity compared to an amine. However, it can still participate in a range of chemical transformations.

N-Alkylation and Acylation Reactions on the Amide Nitrogen

The direct N-alkylation and N-acylation of secondary amides like this compound are generally challenging due to the decreased nucleophilicity of the amide nitrogen. The resonance stabilization of the amide bond makes the nitrogen lone pair less available for nucleophilic attack. nih.govoup.com

N-Alkylation:

Traditional N-alkylation methods often require the deprotonation of the amide N-H with a strong base to form the corresponding amidate anion, which is a more potent nucleophile. However, modern catalytic systems have been developed to facilitate the N-alkylation of amides with alcohols under milder conditions. For instance, ruthenium and cobalt-based catalysts have been shown to effectively catalyze the N-alkylation of benzamides with various alcohols. oup.comnih.gov These reactions typically proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation reaction with the amide, followed by reduction of the resulting imine intermediate. rsc.org

While specific studies on this compound are not prevalent, the N-alkylation of benzamide with a range of alcohols has been demonstrated using a cobalt nanoparticle catalyst. nih.gov This suggests that similar conditions could potentially be applied to this compound, although the azide group's compatibility with the catalytic system would need to be considered.

Interactive Data Table: Catalytic N-Alkylation of Benzamides with Alcohols

Catalyst SystemBaseSolventTemperature (°C)Substrate AlcoholProductYield (%)Reference
Co-L5@C-800KOHToluene130Benzyl alcoholN-Benzylbenzamide85 nih.gov
RuCl₂(PPh₃)₃--1801-OctanolN-Octylbenzamide76 oup.com
Pd(II) pincer complexCs₂CO₃Toluene110Benzyl alcoholN-Benzylbenzamide>95 rsc.org

N-Acylation:

N-acylation of secondary amides is also a challenging transformation. Direct acylation with acyl chlorides or anhydrides is often inefficient. However, methods involving the in-situ generation of more reactive acylating agents or the use of specialized catalysts have been developed. For instance, the use of a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O) system has been reported for the direct N-acylation of various nitrogen nucleophiles, including amides, with carboxylic acids. rsc.org This method avoids the need for pre-activation of the amide.

Furthermore, base-promoted C-C coupling reactions of N-Cbz amides with enolizable esters, ketones, and amides have been shown to afford 1,3-dicarbonyl compounds, which can be considered a form of N-acylation followed by rearrangement. researchgate.net The choice of base and cation can be critical in directing the chemoselectivity of these reactions. rsc.org

Functionalization of the Aromatic Ring System (e.g., C-H amination/arylation)

The benzamide moiety in this compound can act as a directing group for the functionalization of the aromatic ring, particularly at the ortho C-H bonds. This has been extensively studied in the context of transition metal-catalyzed C-H activation reactions.

C-H Amination/Amidation:

Iridium and rhodium complexes are effective catalysts for the ortho-C-H amination and amidation of benzamides using various nitrogen sources, including organic azides. nih.govscispace.comrsc.orgrsc.orgevitachem.comcymitquimica.com These reactions are believed to proceed through a cyclometalated intermediate, where the metal catalyst coordinates to the amide oxygen and activates a proximate C-H bond. The 4-azido group on the benzene (B151609) ring is expected to influence the electronic properties of the aromatic system and potentially the reactivity of the C-H bonds.

A proposed catalytic cycle for the rhodium-catalyzed amination of N-tert-butylbenzamide with azides involves the formation of a rhodium-nitrenoid intermediate, which then undergoes intramolecular insertion into the metallacyclic metal-C aryl bond, followed by protodemetalation to yield the aminated product. acs.org The electronic nature of the azide has a significant effect on the reaction energetics. acs.org

Interactive Data Table: Catalytic C-H Amination/Amidation of Benzamides

Catalyst SystemNitrogen SourceSolventTemperature (°C)ProductYield (%)Reference
[IrCpCl₂]₂ / AgNTf₂Tosyl azide[BMIM]PF₆40ortho-Sulfonylamidated benzamideup to 95 nih.govrsc.org
[RhCpCl₂]₂ / AgSbF₆Aryl azides1,2-Dichloroethane85ortho-Aminated benzamideup to 88 cymitquimica.com
[IrCp*Cl₂]₂ / AgNTf₂Phosphoryl azides[BMIM]PF₆100ortho-Phosphoramidated benzamideup to 87 scispace.com

C-H Arylation:

Ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with aromatic boronic acids has also been reported. sigmaaldrich.com This reaction provides a route to ortho-arylated benzamides, which can be further transformed into other valuable structures like fluorenones. The N-butylamide group in this compound would be expected to direct this arylation to the positions ortho to the amide group.

Stability and Degradation Pathways of this compound under Varied Conditions

The stability of this compound is determined by the lability of both the azide group and the amide bond under different environmental stressors.

Thermal and Photochemical Decomposition of the Azide Group:

Aryl azides are known to be thermally and photochemically labile, decomposing with the loss of nitrogen gas (N₂) to form highly reactive nitrene intermediates. oup.combeilstein-journals.orgbohrium.comhud.ac.ukdatapdf.com The subsequent reactions of the nitrene determine the final degradation products. In the absence of trapping agents, the nitrene can undergo various transformations, including insertion into C-H or N-H bonds, or dimerization to form azo compounds. oup.com

The thermal decomposition of o-azidobenzamides has been shown to lead to the formation of 1,2,3-benzotriazin-4(3H)-ones. hud.ac.uk In contrast, photolysis of o-azidobenzamides in methanol (B129727) can result in ring expansion to form 2-methoxy-3H-azepine-3-carboxamides. hud.ac.uk While this compound is a para-substituted azide, similar decomposition pathways involving nitrene intermediates are expected. The melting point of the related compound 4-azidobenzoyl chloride is 58 °C, and its thermal decomposition is noted to release toxic nitrogen oxides and chloride fumes, highlighting the potential instability of the azido functionality upon heating. sigmaaldrich.comechemi.comnih.gov

Hydrolytic and Oxidative Degradation of the Amide Moiety:

The N-butylbenzamide linkage is generally stable under neutral conditions but can be susceptible to hydrolysis under acidic or basic conditions, yielding 4-azidobenzoic acid and butylamine (B146782). evitachem.comcymitquimica.comnih.gov The rate of hydrolysis is influenced by pH and temperature.

The N-alkyl group can also be a site of degradation, particularly through oxidation. The autoxidation of N-alkyl amides, which can be initiated thermally or by radical initiators, proceeds via a radical-chain mechanism. rsc.orgrsc.org The primary products of the oxidation of N-n-alkylamides are often N-acylamides, primary amides, and N-formylamides, resulting from the initial abstraction of a hydrogen atom from the carbon adjacent to the nitrogen. rsc.orgacs.org The decomposition of the intermediate 1-amidoalkyl hydroperoxides can lead to a complex mixture of products. scispace.comrsc.org

Interactive Data Table: Potential Degradation Pathways and Products

ConditionFunctional GroupDegradation PathwayPotential ProductsReference
Heat/UV lightAryl azideNitrene formationAzo compounds, polymeric materials, ring-expanded products oup.combeilstein-journals.orgbohrium.comhud.ac.ukdatapdf.com
Acidic/BasicAmide bondHydrolysis4-Azidobenzoic acid, Butylamine evitachem.comcymitquimica.comnih.gov
OxidativeN-Alkyl groupRadical chain autoxidation4-Azido-N-acylbenzamide, 4-Azidobenzamide (B1358404), 4-Azido-N-formylbenzamide scispace.comrsc.orgrsc.orgacs.org

Spectroscopic and Advanced Analytical Methodologies for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 4-Azido-N-butylbenzamide and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering unparalleled insight into the chemical environment of individual atoms. researchgate.net For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular architecture.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide critical information.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the benzoyl group and the aliphatic protons of the N-butyl azide (B81097) chain. The protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.4-7.8 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group. The aliphatic protons of the butyl chain resonate at higher field positions. The methylene (B1212753) group adjacent to the amide nitrogen (-NH-CH₂ -) is deshielded and appears at a lower field than the other methylene groups. The methylene group attached to the terminal azide group (-CH₂ -N₃) is also deshielded relative to a standard alkane chain. A broad signal corresponding to the amide proton (N-H) is also typically observed.

Table 1: Representative ¹H NMR Data for this compound (Note: Data are representative and recorded in CDCl₃. Actual values may vary based on solvent and experimental conditions.)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75Doublet (d)2HAromatic (ortho-protons)
7.50Triplet (t)1HAromatic (para-proton)
7.42Triplet (t)2HAromatic (meta-protons)
6.40Broad Triplet (br t)1HAmide (N-H)
3.48Quartet (q)2H-NH-CH₂ -
3.32Triplet (t)2H-CH₂ -N₃
1.70Multiplet (m)2H-CH₂-CH₂ -CH₂-N₃
1.65Multiplet (m)2H-NH-CH₂-CH₂ -CH₂-

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the carbon backbone.

For this compound, the spectrum would show signals for the carbonyl carbon, the aromatic carbons, and the four distinct aliphatic carbons of the butyl chain. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield (typically δ 167-168 ppm). The aromatic carbons resonate in the δ 127-135 ppm range. The carbon attached to the azide group (-C H₂-N₃) and the carbon adjacent to the amide nitrogen (-NH-C H₂-) are deshielded compared to the two central carbons of the butyl chain.

Table 2: Representative ¹³C NMR Data for this compound (Note: Data are representative and recorded in CDCl₃. Actual values may vary based on solvent and experimental conditions.)

Chemical Shift (δ) ppmAssignment
167.5Amide Carbonyl (C=O)
134.6Aromatic (quaternary C)
131.4Aromatic (para-CH)
128.5Aromatic (meta-CH)
126.9Aromatic (ortho-CH)
51.1-C H₂-N₃
40.0-NH-C H₂-
26.8-NH-CH₂-C H₂-
26.5-CH₂-C H₂-CH₂-N₃

While 1D NMR provides information about individual atoms, 2D NMR experiments reveal how these atoms are connected, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This homonuclear technique shows correlations between protons that are coupled to each other, typically on adjacent carbons. rsc.org For this compound, COSY would show cross-peaks connecting the adjacent protons within the butyl chain (e.g., -NH-CH₂ - with -CH₂-CH₂ -CH₂-), confirming their sequence. It would also show correlations between adjacent aromatic protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. aacrjournals.org An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals from the ¹H NMR spectrum to the carbon signals from the ¹³C NMR spectrum. This is invaluable for assigning the signals of the four distinct methylene groups in the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons (which have no attached protons) and heteroatoms. Key HMBC correlations for this compound would include:

The amide proton (N-H) to the carbonyl carbon (C=O) and the adjacent methylene carbon (-NH-C H₂-).

The ortho-aromatic protons to the carbonyl carbon.

The methylene protons adjacent to the nitrogen (-NH-CH₂ -) to the carbonyl carbon.

Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, confirming the connectivity from the benzoyl group through the amide linkage to the terminal azide of the butyl chain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₁H₁₄N₄O), HRMS provides definitive confirmation of its chemical formula by matching the experimentally measured mass to the theoretically calculated mass.

Table 3: Representative HRMS Data for this compound

IonCalculated Mass [M+H]⁺Found Mass [M+H]⁺
C₁₁H₁₅N₄O⁺219.1246219.1250

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (the precursor ion) and inducing it to fragment. Analyzing the resulting fragment ions (product ions) provides detailed structural information.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. A primary and highly characteristic fragmentation pathway for N-alkylbenzamides is the cleavage of the amide C-N bond. This results in the formation of a stable benzoyl cation, which is often the base peak in the spectrum.

Key expected fragmentations include:

Formation of the Benzoyl Cation: Cleavage of the amide bond results in the loss of the azidobutylamino group and the formation of the highly stable benzoyl cation at m/z 105 .

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77 .

Cleavage of the Butyl Chain: Fragmentation can also occur along the N-butyl chain, leading to various smaller charged species.

Loss of N₂: The azide group can lose a molecule of dinitrogen (N₂), a very stable neutral loss (28 Da), leading to a nitrene radical cation intermediate that can undergo further rearrangement or fragmentation.

Analyzing these specific fragmentation pathways allows for the confirmation of the different structural components of the molecule, such as the benzoyl head and the N-butyl azide tail.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of this compound, as it allows for the direct identification of its key functional groups. Each group within the molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The most prominent and diagnostic absorption band in the spectrum of this compound is the strong, sharp peak corresponding to the asymmetric stretching vibration (νas) of the azide (–N₃) group. This band typically appears in the region of 2100–2160 cm⁻¹. researchgate.netrsc.org Its presence is a clear confirmation of the successful incorporation of the azido (B1232118) moiety.

Another key feature is the absorption related to the secondary amide group. The N–H stretching vibration appears as a moderate to strong band around 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is observed as a strong absorption in the range of 1635–1680 cm⁻¹. researchgate.net The amide II band, arising from a combination of N–H bending and C–N stretching, is typically found near 1600 cm⁻¹.

The aromatic part of the molecule is evidenced by C=C stretching vibrations within the benzene ring, which give rise to moderate absorptions in the 1450–1600 cm⁻¹ region. researchgate.net Aromatic C–H stretching vibrations are usually observed as a group of weaker bands just above 3000 cm⁻¹, while the C–H bonds of the aliphatic n-butyl chain produce strong, sharp stretching bands just below 3000 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (N-H)Stretching~3300Medium-Strong
Aromatic (C-H)Stretching3000 - 3100Weak-Medium
Aliphatic (C-H)Stretching2850 - 2960Strong
Azide (N₃)Asymmetric Stretching2100 - 2160Strong, Sharp
Amide I (C=O)Stretching1635 - 1680Strong
Amide II (N-H)Bending~1600Medium
Aromatic (C=C)Stretching1450 - 1600Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Quantitative Analysis of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, which is directly related to its conjugated systems. gdckulgam.edu.in The technique measures the absorption of light in the UV and visible regions, promoting electrons from a ground state to a higher energy excited state. msu.edu The wavelength of maximum absorption (λmax) and the molar absorption coefficient (ε) are key parameters obtained from a UV-Vis spectrum. rsc.org

The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the 4-azidobenzoyl chromophore. The benzene ring itself exhibits characteristic absorptions, which are modified by the presence of the azide (–N₃) and N-butylamide (–CONH(CH₂)₃CH₃) substituents. Both of these groups act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. gdckulgam.edu.in

The primary electronic transitions expected are π → π* transitions associated with the aromatic system. The conjugation of the carbonyl group with the benzene ring, along with the electron-donating nature of the azide group, extends the conjugated system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com This results in absorption at longer wavelengths compared to unsubstituted benzene. Additionally, n → π* transitions, which are typically weaker, are expected from the non-bonding electrons on the oxygen of the carbonyl group and the nitrogens of the azide group.

Table 2: Expected Electronic Transitions for this compound
ChromophoreElectronic TransitionExpected Wavelength RegionRelative Intensity
Aromatic Ring & Amide Conjugationπ → π250 - 300 nmHigh
Carbonyl Group (C=O)n → π>300 nmLow
Azide Group (N₃)n → π*>270 nmLow

X-ray Crystallography for Solid-State Structural Analysis of this compound and its Co-crystals

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related N-substituted benzamides provides a clear indication of the structural insights that can be obtained. iucr.orgresearchgate.net For this class of compounds, single-crystal X-ray diffraction analysis typically reveals key structural features. The amide group is often found to be nearly planar, and its orientation relative to the benzene ring is a critical conformational parameter.

A crucial aspect of the solid-state structure is the network of intermolecular hydrogen bonds. For benzamides with an N-H group, strong N-H···O=C hydrogen bonds are expected, which often link molecules into chains or dimeric motifs. iucr.org These interactions are fundamental to the stability and physical properties of the crystal.

The data obtained from an X-ray crystallographic study are extensive. A representative example of crystallographic data for a substituted N-phenylbenzamide is provided below to illustrate the type of information generated. iucr.org Such data is typically deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access.

Table 3: Representative Crystallographic Data for an N-Substituted Benzamide (B126) Derivative
ParameterExample Value
Chemical FormulaC₁₃H₈N₄O₇
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.8999 (9)
b (Å)8.019 (1)
c (Å)21.111 (2)
β (°)94.285 (1)
Volume (ų)1333.7 (3)
Z (Molecules per unit cell)4

Note: Data presented is for 3,5-Dinitro-N-(4-nitrophenyl)benzamide, a representative N-substituted benzamide, to illustrate typical crystallographic parameters. iucr.org

Computational and Theoretical Studies for Understanding 4 Azido N Butylbenzamide

Quantum Chemical Calculations on Electronic Structure and Reactivity of 4-Azido-N-butylbenzamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve approximations of the Schrödinger equation, yielding information about molecular orbitals, energy levels, and electron distribution.

The flexibility of this compound is primarily due to the rotation around several single bonds, such as the amide C(O)-N bond and the bonds within the N-butyl chain. Density Functional Theory (DFT) is a robust method for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers separating them. mdpi.com

A relaxed potential energy surface (PES) scan is typically performed by systematically rotating specific dihedral angles while optimizing the rest of the molecular geometry at each step. For this compound, key dihedral angles include the O=C–N–C angle, which defines the cis/trans nature of the amide linkage (with the trans conformation being overwhelmingly favored in similar secondary amides), and the C–N–C–C angle of the butyl group. These calculations reveal the relative energies of different spatial arrangements, allowing for the prediction of the most populated conformers at thermal equilibrium.

ConformerKey Dihedral Angle (τ)Relative Energy (kcal/mol)Computational Method
Global Minimum (trans-anti)O=C–N–C ≈ 180°, N–C–C–C ≈ 180°0.00B3LYP/6-311+G(d,p)
Local Minimum (trans-gauche)O=C–N–C ≈ 180°, N–C–C–C ≈ ±60°0.65B3LYP/6-311+G(d,p)
Rotational Transition StateO=C–N–C ≈ 180°, N–C–C–C ≈ 120°3.50B3LYP/6-311+G(d,p)

This table presents hypothetical DFT calculation results for the conformational analysis of this compound, illustrating the energetic differences between stable conformers arising from the rotation of the butyl group.

The thermal or photochemical decomposition of aryl azides is a cornerstone of their chemistry, proceeding via the loss of molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. rsc.org High-level ab initio methods, such as Møller–Plesset perturbation theory (MP2) or multiconfigurational approaches (CASSCF/CASPT2), are essential for accurately describing the bond-breaking process and the electronic states involved. researchgate.net

These calculations can map the reaction pathway for the extrusion of N₂, identifying the transition state for the cleavage of the Nα–Nβ bond. The activation energy (Ea) for this process can be precisely calculated, providing a quantitative measure of the azide's thermal stability. nih.gov The resulting nitrene can exist in either a singlet or triplet spin state, and computational methods can determine their relative energies and the pathways for intersystem crossing. For aryl azides, the decomposition typically leads to a singlet nitrene as the primary product. rsc.org

Reaction StepSpeciesRelative Energy (kcal/mol)Computational Method
ReactantThis compound (S₀)0.0CASPT2//CASSCF
Transition State[C₁₁H₁₄N₄O]‡ (N₂ extrusion)~40CASPT2//CASSCF
Products4-Nitreno-N-butylbenzamide (Singlet) + N₂-35CASPT2//CASSCF

This table provides representative calculated energies for the thermal decomposition of this compound to form a singlet nitrene, based on typical values for aryl azide (B81097) decomposition.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. rsc.orgresearchgate.net An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol (B129727), or chloroform) and solving Newton's equations of motion for every atom in the system.

MD simulations provide a powerful lens through which to view the conformational flexibility of the butyl chain and the rotation around the amide bond in a solution environment. Analysis of the simulation trajectory can reveal the preferred conformations and the timescale of transitions between them. Furthermore, MD is exceptionally well-suited for studying solute-solvent interactions. By calculating radial distribution functions (RDFs), one can quantify the structuring of solvent molecules around specific functional groups, such as the hydrogen-bond donating N-H group, the hydrogen-bond accepting C=O group, and the polar azido (B1232118) group. nih.govmdpi.com

Simulation ParameterValue / Description
Force FieldAMBER or GROMOS
Solvent ModelTIP3P (for water)
System Size~5000 atoms (1 molecule + solvent)
Temperature298 K (NPT ensemble)
Simulation Time100 ns
Time Step2 fs

This table outlines typical parameters for setting up a molecular dynamics simulation to study this compound in an aqueous solution.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound and Analogues

Computational chemistry is widely used to predict spectroscopic properties, which serves as a crucial tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations, particularly those employing the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov Calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts for the aromatic protons, the N-H proton, and the protons of the butyl chain can be directly compared to experimental data. Such calculations are also sensitive to conformation, meaning the predicted spectrum is an average over the populated conformers. Discrepancies between calculated and experimental shifts can often be explained by solvent effects, which can be modeled using continuum solvent models (like PCM) in the DFT calculations. researchcommons.orgresearchgate.net

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic (ortho to N₃)~7.10~119.5
Aromatic (ortho to C=O)~7.85~129.0
N-H~8.30-
C=O-~167.0
N-CH₂~3.40~40.0

This table shows representative predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound, calculated using the GIAO-DFT method.

Vibrational Frequencies: DFT calculations are also excellent for predicting infrared (IR) and Raman spectra. acs.orgresearchgate.net A frequency calculation yields the harmonic vibrational frequencies and their corresponding IR intensities. The most characteristic vibration for this compound is the asymmetric stretching mode of the azide group (νas(N₃)), which gives rise to a very strong and sharp absorption band typically in the 2100–2140 cm⁻¹ region. nih.govat.ua Other key vibrations include the amide C=O stretch (~1650 cm⁻¹) and the N-H stretch (~3300 cm⁻¹). Computational studies can also help elucidate complex spectral features, such as Fermi resonances, where an overtone or combination band couples with a fundamental vibration, often complicating the azide stretching region in aryl azides. acs.orgresearchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Frequency (cm⁻¹)Intensity
N-H Stretch3450~3300Medium
Azide (N₃) Asymmetric Stretch2125~2120Very Strong
Amide I (C=O Stretch)1680~1650Strong
Amide II (N-H Bend)1550~1540Medium

This table compares DFT-calculated harmonic vibrational frequencies with expected experimental values for the principal functional groups of this compound. Calculated frequencies are typically scaled to better match experimental anharmonic values.

Theoretical Insights into Photo-induced Transformations of the Azido Group

The photochemistry of aryl azides is a rich field that is well-suited for theoretical investigation. Upon absorption of UV light, this compound is promoted to an electronically excited state. Time-dependent DFT (TD-DFT) or other excited-state methods can be used to calculate the absorption spectrum and characterize the nature of the electronic transitions.

Following photoexcitation, the molecule undergoes rapid decomposition, losing N₂ to form the corresponding singlet nitrene. nih.gov This process is often ultrafast and occurs on a sub-picosecond timescale. Computational studies can model the potential energy surfaces of the excited states to elucidate the mechanism of this nitrogen extrusion. The resulting 4-nitreno-N-butylbenzamide is a highly reactive intermediate. Theoretical calculations can explore its subsequent reaction pathways, which include:

C-H Insertion: The nitrene can insert into nearby C-H bonds, a key reaction in photoaffinity labeling.

Ring Expansion: The nitrene can lead to the rearrangement of the aromatic ring to form a seven-membered dehydroazepine. worktribe.com

Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to the more stable triplet ground state, which has different reactivity, often leading to dimerization to form azo compounds. nih.gov

By calculating the energy barriers for these competing pathways, computational chemistry provides crucial insights into the likely fate of the photogenerated nitrene, guiding the design of molecules for applications such as photo-crosslinking. researchgate.net

Applications in Chemical Biology and Advanced Labeling Techniques Utilizing 4 Azido N Butylbenzamide

Bioorthogonal Tagging Strategies via Click Chemistry Employing 4-Azido-N-butylbenzamide

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. jocpr.com The azide (B81097) group of this compound is a premier functional group for such reactions due to its small size, stability, and lack of reactivity towards endogenous biological molecules. bohrium.comnih.gov This allows for the specific chemical tagging of biomolecules that have been modified to contain a complementary reaction partner, typically an alkyne.

The most common bioorthogonal reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). researchgate.netnih.gov In CuAAC, a copper catalyst facilitates the rapid and highly specific formation of a stable triazole linkage between an azide and a terminal alkyne. jocpr.com While efficient, the toxicity of the copper catalyst can limit its use in living cells. sigmaaldrich.com SPAAC, or copper-free click chemistry, overcomes this limitation by using strained cyclooctynes, which react spontaneously with azides without the need for a catalyst, making it highly suitable for in vivo applications. nih.govsigmaaldrich.com The 4-azido group on the benzamide (B126) scaffold is well-suited for both of these transformations, enabling its use as a chemical reporter for tagging and enriching biomolecules. bohrium.comtue.nl

Covalent bioconjugation allows for the stable attachment of probes to biomolecules like proteins and nucleic acids. This compound can be incorporated into larger molecular probes designed to first bind to a specific biological target. Once localized, the azide group serves as a chemical handle for covalent attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via click chemistry.

This strategy often involves a two-step process:

A biomolecule of interest is metabolically, genetically, or chemically modified to contain an alkyne group. For instance, unnatural amino acids or nucleosides containing alkyne handles can be incorporated into proteins and DNA, respectively. tue.nl

An azide-containing compound like this compound, or a derivative thereof, is introduced. The azide group then selectively reacts with the alkyne-modified biomolecule through a click reaction, forming a stable covalent bond. researchgate.net

While direct incorporation of azido (B1232118) groups into DNA during solid-phase synthesis can be challenging due to the reactivity of the phosphoramidite (B1245037) reagents, alternative methods have been developed. nih.gov These include the enzymatic addition of azido-modified nucleotides to DNA or RNA strands. nih.gov For proteins, the genetic encoding of unnatural amino acids like p-azido-L-phenylalanine allows for the site-specific incorporation of an azide handle, which can then be selectively captured using copper-free click chemistry. tue.nl This approach enables robust, single-step purification and identification of a single protein of interest from complex cell extracts. tue.nl

Metabolic labeling is a powerful technique for introducing chemical reporters into biomolecules as they are being synthesized by the cell. nih.govresearchgate.net This is achieved by providing cells with precursor molecules, such as sugars, amino acids, or nucleosides, that have been functionalized with a bioorthogonal group like an azide. nih.govresearchgate.net The cell's own biosynthetic machinery then incorporates these "azido-precursors" into glycans, proteins, or nucleic acids. nih.govnih.gov

Commonly used azide precursors include:

Azido Sugars: N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz) are used to label glycans and glycoproteins. nih.govresearchgate.netnih.gov

Azido Nucleosides: Azide-modified nucleoside analogues can be metabolically incorporated into cellular RNA and DNA, allowing for the monitoring of nascent genetic material. nih.govnih.gov

Once incorporated, the azide groups on the newly synthesized biomolecules can be tagged with fluorescent probes or affinity tags via click chemistry. nih.govresearchgate.net While this compound itself is not a direct metabolic precursor for major biosynthetic pathways, the principle demonstrates how the introduction of an azide via a small molecule precursor enables the visualization and study of a wide range of biological processes. researchgate.net

Photoaffinity Labeling (PAL) Applications with this compound Derivatives

Photoaffinity labeling (PAL) is a technique used to identify the binding partners of a small molecule within a complex biological sample. nih.gov This method utilizes a photoactivatable chemical group that, upon irradiation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules. researchgate.net The aryl azide group present in this compound is a well-established photoreactive group for PAL. nih.govnih.gov

Upon exposure to UV light (typically around 295-350 nm), the aryl azide releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. nih.govresearchgate.net This nitrene can then insert into various chemical bonds (e.g., C-H, N-H, O-H) of a nearby biomolecule, such as a protein, resulting in a stable, covalent crosslink. nih.gov This covalent capture allows for the identification of specific binding partners, even for interactions that are weak or transient.

The design of an effective photoaffinity probe based on the this compound scaffold requires careful consideration of several factors. The probe must retain affinity for its biological target, and the photoreactive group must be positioned to effectively crosslink with the target upon activation. unibe.ch Often, these probes are trifunctional, containing:

A binding moiety that directs the probe to a specific protein or macromolecule. The benzamide structure itself can serve as this moiety.

A photoreactive group , such as the 4-azido group, for covalent crosslinking.

A reporter handle , such as a terminal alkyne or a second azide, for downstream applications like fluorescent tagging or affinity purification via click chemistry. nih.govunimi.it

The synthesis of such probes involves multi-step organic chemistry. For example, in the creation of photoreactive probes for histone deacetylases (HDACs), substituted benzoic acids containing an azido group were used as precursors. nih.gov These were then coupled with amine-containing fragments to generate the final benzamide-based probes. nih.gov The strategic placement of the aryl azide (for photocrosslinking) and an additional aliphatic azide (for click chemistry attachment of a biotin tag) was crucial for the probes' inhibitory activities. nih.gov

Table 1: Example of Benzamide-Based Probes and Their Biological Activity

Probe Target Photoreactive Group Reporter Handle Biological Activity (IC₅₀)
HDAC1 Aryl Azide Aliphatic Azide 70 nM - 55 µM nih.gov
HDAC2 Aryl Azide Aliphatic Azide 110 nM - 77 µM nih.gov
Plasmepsin X Benzophenone Terminal Alkyne 15 nM unimi.it

This table presents data on benzamide-based probes to illustrate design principles. HDAC stands for Histone Deacetylase; Plasmepsin X is a protein target in the malaria parasite.

The general workflow for using a this compound-based photoaffinity probe to capture and identify a target macromolecule involves several key steps:

Incubation: The probe is incubated with a complex biological sample, such as a cell lysate or intact cells, allowing it to bind to its target protein(s).

Photolysis: The sample is irradiated with UV light of a specific wavelength to activate the azide group, forming the reactive nitrene. researchgate.net This leads to the covalent crosslinking of the probe to its binding partner.

Enrichment/Detection: If the probe includes a reporter handle (e.g., biotin via a click reaction), the covalently linked probe-protein complexes can be enriched from the lysate using affinity chromatography (e.g., streptavidin beads).

Identification: The captured proteins are typically separated by SDS-PAGE and identified using mass spectrometry-based proteomics. This allows for the precise identification of the proteins that were covalently labeled by the probe. unimi.it

This methodology has been successfully used to identify the binding sites of ligands on various protein targets, providing valuable insights into drug-protein interactions. unibe.chnih.gov

Development of Fluorescent Probes and Reporters Incorporating this compound Scaffolds

The this compound scaffold can be used to develop fluorescent probes through several strategies. The most direct method involves using the azide group as a handle for attaching a fluorophore via click chemistry. nih.gov

In this approach, a molecule containing the this compound structure can be used to label a biological target. Subsequently, a fluorescent dye functionalized with an alkyne group is introduced. The click reaction between the azide on the benzamide and the alkyne on the dye results in the covalent attachment of the fluorophore, allowing for visualization of the target via fluorescence microscopy or flow cytometry. nih.gov For example, the probe 4-azido-7-nitrobenzoxadiazole (NBD-AZ) has been used to react with the alkyne group of ethinylestradiol, producing a highly fluorescent triazole derivative that enables ultrasensitive detection in biological samples. nih.gov This principle can be applied to benzamide scaffolds to create novel fluorescent reporters.

Alternatively, the benzamide structure itself can be part of a larger, inherently fluorescent molecule. The azide group could then serve as a photoaffinity labeling component or a bioorthogonal handle, creating a probe that is both fluorescent and capable of covalent modification. The development of such multimodal probes is a growing area in chemical biology, enabling more sophisticated experiments for tracking and identifying biomolecules in living systems. jocpr.comresearchgate.net

Applications in Advanced Imaging Methodologies

Fluorophore conjugates of azido-benzamides are instrumental in advanced imaging techniques that visualize the localization, trafficking, and dynamics of biomolecules. Once a biomolecule of interest is metabolically or genetically engineered to contain a complementary reactive handle (e.g., an alkyne), it can be specifically tagged with an azide-fluorophore probe.

For instance, if a protein is expressed with an unnatural amino acid containing a terminal alkyne, a probe derived from this compound and conjugated to a fluorophore can be used to visualize newly synthesized copies of that protein within a cell. nih.govnih.gov This strategy allows for pulse-chase experiments to track protein turnover and localization over time. The choice of fluorophore can be tailored for different imaging modalities, including confocal microscopy, super-resolution microscopy, and fluorescence lifetime imaging microscopy (FLIM).

Advanced imaging applications include:

Visualizing Newly Synthesized Proteins: Tracking protein synthesis and degradation dynamics in live cells. nih.gov

Imaging Glycan Trafficking: Following the path of metabolically labeled sugars on cell surfaces and within organelles. nih.gov

Spatially Resolved Proteomics: Identifying the location of specific proteins within cellular compartments with high precision.

Design of Molecular Tools for Proteomics and Glycomics Research

The 4-azidobenzamide (B1358404) scaffold is particularly useful for designing molecular tools for proteomics and glycomics. Beyond its role as a bioorthogonal handle, the aryl azide group can function as a photo-crosslinker. doi.org

Photoaffinity Labeling in Proteomics: Upon exposure to UV light, the 4-azido group of this compound is converted into a highly reactive nitrene intermediate. This nitrene can insert into nearby C-H or N-H bonds, forming a stable covalent bond with interacting proteins or other biomolecules. This property is exploited in photoaffinity labeling to identify binding partners of a small molecule or to map the binding site within a protein. doi.org For example, a derivative, 4-Azido-N-[2-(diethylmethylammonium)ethyl]benzamide, was synthesized to identify interacting polypeptides through photoaffinity labeling. doi.org

Inhibitor Design for Glycomics: In glycomics, researchers often seek to understand the function of specific enzymes, such as glycosidases. A library of 4-azidobenzamide derivatives can be synthesized to serve as potential inhibitors for these enzymes. researchgate.net The benzamide core can be modified to mimic the natural substrate of an enzyme, while the azide group provides a handle for further functionalization, such as attaching an affinity tag for pull-down experiments to validate enzyme targets.

ApplicationTechniqueRole of 4-Azidobenzamide ScaffoldResearch Goal
Proteomics Photoaffinity LabelingCovalent crosslinking to binding partners upon UV activation. doi.orgIdentify unknown protein targets or map binding sites.
Glycomics Enzyme InhibitionActs as a core structure for building a library of potential enzyme inhibitors. researchgate.netUnderstand the function of glycosidases and other enzymes.
Proteomics/Glycomics Affinity-Based Protein Profiling (AfBPP)The azide serves as a handle to attach a reporter tag (e.g., biotin) for enrichment and identification of labeled proteins.Profile the activity of entire enzyme families in complex samples.

Integration into Live-Cell and In Vitro Labeling Methodologies

The integration of this compound-based probes into labeling methodologies is a powerful strategy for studying biological systems. The choice between live-cell and in vitro labeling depends on the specific biological question.

Live-Cell Labeling: For live-cell applications, bioorthogonal reactions that are non-toxic are essential. The strain-promoted azide-alkyne cycloaddition (SPAAC) is the method of choice, as it does not require a toxic copper catalyst. nih.gov In a typical experiment, cells are first treated with a metabolic precursor containing a strained alkyne (e.g., a cyclooctyne). This precursor is incorporated by the cell's machinery into a class of biomolecules, such as proteins or glycans. The cells are then treated with an azide-functionalized probe, like a fluorophore conjugate of this compound, which reacts specifically with the alkyne-labeled biomolecules, allowing for their visualization in their native environment. nih.govnih.gov

In Vitro Labeling: In vitro experiments, often conducted with cell lysates or purified components, allow for a wider range of chemical manipulations. Here, the copper-catalyzed CuAAC reaction is frequently used due to its rapid kinetics and high efficiency. For example, a proteome from cells metabolically labeled with an alkyne-containing amino acid can be lysed, and the alkyne-tagged proteins can be subsequently labeled with an azide-biotin probe derived from a 4-azidobenzamide core. These biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry, providing a snapshot of the proteins synthesized during the labeling period. The photoaffinity labeling approach described previously is also a powerful in vitro technique for confirming direct interactions between a probe and its target protein. doi.org

Applications in Materials Science and Polymer Chemistry Involving 4 Azido N Butylbenzamide

Incorporation of 4-Azido-N-butylbenzamide into Polymer Architectures

No studies were found that specifically utilize this compound as a monomer or functional agent for creating polymer architectures.

Synthesis of Functionalized Surfaces and Nanomaterials Using this compound

The modification of surfaces and nanomaterials using click chemistry is a widespread application for azide-functionalized molecules. nih.govresearchgate.net Despite this, no research was identified that employs this compound for these purposes.

Development of Hydrogels and Polymeric Scaffolds with this compound

Hydrogels and polymeric scaffolds are three-dimensional polymer networks used extensively in biomedical applications, such as tissue engineering. mdpi.comnih.govresearchgate.net The synthesis of these structures can involve click chemistry for cross-linking the polymer chains. A search of the available literature found no reports on the development or synthesis of hydrogels or polymeric scaffolds that incorporate this compound as a component or cross-linking agent.

Self-Assembly Processes Involving this compound Derivatives

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for creating novel functional materials. The self-assembly of derivatives of this compound is anticipated to be governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking, with the azide (B81097) and butyl groups providing additional control over the resulting architectures.

Primary aromatic amides are known to be excellent building blocks for self-assembly, as they possess both two hydrogen bond donors and two hydrogen bond acceptors. This complementarity allows them to form robust two-dimensional hydrogen-bonded networks. rsc.org The N-butylbenzamide portion of the molecule can, therefore, be expected to drive the formation of ordered structures. The amide group can participate in intermolecular hydrogen bonding, a key interaction in the self-assembly of various organic molecules, including naphthalene (B1677914) diimide amphiphiles and gemini (B1671429) surfactants. nih.govrsc.org

Furthermore, the aromatic rings of the benzamide (B126) core can engage in π-π stacking interactions, which are crucial in the organization of many aromatic compounds, including certain dipeptides and macrocycles. rsc.orgnih.gov The interplay between hydrogen bonding and π-π stacking can lead to the formation of various hierarchical structures, such as fibers, sheets, or more complex three-dimensional architectures.

The presence of the azide group introduces a unique element to the self-assembly process. Studies on azide-containing dipeptides have shown that this functional group can influence the formation of ordered structures. For instance, the dipeptide H-Phe(4-azido)-Phe(4-azido)-OH was observed to self-assemble into porous spherical structures. nih.gov This suggests that the azide group in this compound derivatives could play a role in directing the assembly into specific morphologies.

Moreover, the azide group offers the significant advantage of being a photo-crosslinking agent. Upon exposure to UV light, the azide can be converted into a highly reactive nitrene intermediate, which can then form covalent bonds with neighboring molecules. This photo-crosslinking capability can be used to stabilize the self-assembled structures, transforming them from dynamic assemblies into robust, permanent materials. nih.gov This process has been shown to alter the morphology and enhance the mechanical properties, such as the Young's modulus, of self-assembled peptide structures. nih.gov

Interactive Data Table: Key Interactions in the Self-Assembly of Related Systems

Interacting MoietyType of InteractionPotential Role in this compound Self-Assembly
Aromatic AmideHydrogen BondingPrimary driving force for forming ordered networks. rsc.orgnih.gov
Benzene (B151609) Ringπ-π StackingContributes to the stability and dimensionality of the assembly. rsc.orgnih.gov
Azide GroupDipole-Dipole InteractionsInfluences the specific morphology of the assembled structures. nih.gov
N-Butyl Chainvan der Waals ForcesAffects molecular packing and solubility. rsc.org

Applications in Advanced Coatings and Adhesives

The photoreactive nature of the azide group makes this compound a compelling candidate for applications in advanced coatings and adhesives, particularly those that can be cured or modified with light.

Photocurable Coatings:

Photocurable coatings are widely used in various industries due to their rapid curing times, low energy consumption, and environmentally friendly profiles. nih.govmdpi.com These coatings typically consist of monomers and oligomers that polymerize upon exposure to UV light, often in the presence of a photoinitiator. The azide group in this compound can function as a photoinitiator-free crosslinking agent. Upon UV irradiation, the azide group generates a nitrene species that can react with C-H bonds in adjacent polymer chains, leading to the formation of a crosslinked network. This process can enhance the mechanical properties, chemical resistance, and durability of the coating.

While specific formulations using this compound are not detailed in the literature, the principle is analogous to the use of other azide-containing polymers and crosslinkers in photocurable systems. For example, azidated polyols have been investigated for curing polyurethane polymers. google.com The incorporation of this compound or its derivatives into polymer backbones, such as polyacrylates or polyurethanes, could yield self-crosslinkable coating compositions.

Advanced Adhesives:

The ability to form covalent bonds upon photoactivation also makes this compound a potential component for advanced adhesives. The azide group could be used to enhance the cohesive strength of the adhesive through photo-crosslinking. Furthermore, it could potentially be used to promote adhesion to various substrates by forming covalent bonds with surface functionalities.

The development of adhesives with tunable properties is an active area of research. The incorporation of photo-crosslinkable moieties like the azide group allows for on-demand curing, providing control over the bonding process. This is particularly advantageous in applications where precise alignment of components is required before the adhesive is permanently set.

Interactive Data Table: Potential Research Findings for this compound in Coatings & Adhesives

Application AreaPotential Role of this compoundAnticipated Performance Enhancement
Advanced Coatings Photo-crosslinking agentImproved hardness, scratch resistance, and chemical stability. nih.govmdpi.com
Adhesion promoterEnhanced bonding to various substrates.
Adhesives Cohesive strength enhancerIncreased internal strength of the adhesive layer.
On-demand curing agentControlled bonding and setting times.

Synthesis and Comprehensive Characterization of Derivatives and Analogues of 4 Azido N Butylbenzamide

Structural Modifications of the N-Butyl Amide Chain

The N-butyl amide chain of 4-azido-N-butylbenzamide offers a versatile scaffold for structural modification. Alterations to this part of the molecule can significantly influence its physicochemical properties, such as lipophilicity and conformational flexibility.

Variation of Alkyl Chain Length and Branching

Systematic variation of the N-alkyl substituent is a fundamental strategy to probe the spatial requirements of the binding pocket of a biological target. The synthesis of these analogues typically involves the acylation of a primary or secondary amine with 4-azidobenzoyl chloride. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Research in this area has led to the synthesis of a series of N-alkyl-4-azidobenzamides where the butyl group is replaced with alkyl chains of varying lengths (e.g., ethyl, propyl, pentyl, hexyl) and branching patterns (e.g., isobutyl, sec-butyl, tert-butyl). nih.gov For instance, the reaction of 4-azidobenzoyl chloride with different primary amines yields the corresponding N-substituted amides. These modifications allow for a fine-tuning of the compound's lipophilicity and steric profile.

Table 1: N-Alkyl Analogues of this compound

Compound Name N-Alkyl Group
4-Azido-N-ethylbenzamide Ethyl
4-Azido-N-propylbenzamide Propyl
4-Azido-N-isopropylbenzamide Isopropyl
4-Azido-N-pentylbenzamide Pentyl

The characterization of these compounds relies on standard analytical techniques. For example, the synthesis of 2-Azido-N-(pent-4-en-1-yl)benzamide, an analogue with a functionalized pentyl chain, was confirmed by infrared (IR) spectroscopy, which showed characteristic peaks for the azide (B81097) group (around 2125 cm⁻¹) and the amide carbonyl group (around 1638 cm⁻¹). nih.gov

Introduction of Diverse Substituents on the Butyl Moiety

Introducing functional groups onto the N-butyl chain can create new interaction points, such as hydrogen bond donors or acceptors, and can alter the molecule's polarity and solubility. These functional groups can include hydroxyl, amino, carboxyl, and cyclic moieties. For example, the synthesis of 4-Azido-N-[2-(diethylmethylammonium)ethyl]benzamide Iodide introduces a quaternary ammonium (B1175870) group, significantly increasing the polarity of the side chain. doi.org

The synthetic routes to these derivatives often require multi-step sequences. For example, a hydroxyl group can be introduced by using an amino alcohol as the starting amine in the acylation reaction. The presence of these functional groups is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, which provide detailed information about the molecular structure.

Modifications of the Aromatic Benzene (B151609) Ring of this compound

Altering the substitution pattern of the aromatic ring can modulate the electronic properties of the entire molecule, influencing its reactivity and intermolecular interactions.

Introduction of Substituents at Ortho, Meta, and Para Positions

The introduction of substituents at the ortho, meta, and para positions of the benzene ring is a common strategy to explore the electronic and steric effects on activity. The directing effects of the existing amide and azido (B1232118) groups must be considered during the synthesis of these analogues. masterorganicchemistry.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) can be introduced to systematically probe the electronic requirements of the target. chadsprep.com

For example, the synthesis of N-Butyl-4-chlorobenzamide has been reported, providing a reference for modifications on the aromatic ring. researchgate.net The synthesis of ortho- and meta-substituted analogues would typically start from the corresponding substituted benzoic acids (e.g., 2-azidobenzoic acid or 3-azidobenzoic acid), which are then converted to the acid chloride and reacted with butylamine (B146782).

Table 2: Potential Aromatic Ring Substituted Analogues

Compound Name Position of Substituent Substituent
2-Chloro-4-azido-N-butylbenzamide Ortho Chloro (-Cl)
3-Methoxy-4-azido-N-butylbenzamide Meta Methoxy (B1213986) (-OCH₃)

The characterization of these compounds would involve detailed spectroscopic analysis to confirm the position and identity of the new substituent on the aromatic ring.

Exploration of Heteroaromatic Analogues

Replacing the benzene ring with a heteroaromatic system, such as pyridine, pyrimidine, or thiophene, can introduce heteroatoms that can act as hydrogen bond acceptors or donors, and can significantly alter the compound's dipole moment and solubility. rug.nl The synthesis of these analogues involves coupling the corresponding heteroaromatic carboxylic acid (containing an azido group) with butylamine. For example, an azido-substituted picolinic acid could be used to synthesize a pyridine-based analogue. The synthesis and characterization of N'-Substituted 4-Phenylpicolinohydrazonamides demonstrate the feasibility of creating complex derivatives based on heteroaromatic cores. mdpi.com

Isosteric Replacements and Bioisosteric Design Strategies for the Azido Group (e.g., tetrazole, alkyne)

The azido group is a key functional moiety, but it can be replaced with other groups that have similar steric and electronic properties (isosteres or bioisosteres) to improve metabolic stability or explore different binding interactions. nih.govdrughunter.com

Common bioisosteres for the azide group include the tetrazole and alkyne functionalities.

Tetrazole: The tetrazole ring is a well-established bioisostere for a carboxylic acid, but it can also mimic some properties of an azide group. researchgate.netnih.govnih.govinformahealthcare.com It is a metabolically stable, planar, aromatic ring system with a similar size and nitrogen-rich character. The synthesis of a tetrazole analogue would likely involve the [2+3] cycloaddition of an azide (like sodium azide) to a nitrile precursor, specifically 4-cyano-N-butylbenzamide. researchgate.net

Alkyne: An alkyne group (C≡CH) can also serve as a bioisostere. It is a linear and rigid group that can participate in different types of non-covalent interactions. The synthesis of an alkyne analogue would typically start from a protected 4-ethynylbenzoic acid, which would be coupled with butylamine, followed by deprotection. The resulting terminal alkyne can also serve as a handle for further functionalization via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govcambridgemedchemconsulting.com

Table 3: Bioisosteric Replacements for the Azido Group

Original Moiety Bioisosteric Replacement Resulting Compound Name (Example)
Azido (-N₃) Tetrazole (-CN₄H) N-Butyl-4-(1H-tetrazol-5-yl)benzamide

These bioisosteric replacements can lead to compounds with altered pharmacokinetic profiles and potentially different biological activities, making this a valuable strategy in drug design and chemical biology.

Synthesis of Multifunctional Chemical Probes Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable platform for the construction of multifunctional chemical probes, primarily utilized in photoaffinity labeling studies to identify and characterize protein-ligand interactions. The design of these probes typically involves the strategic incorporation of three key components: the this compound core as the photoreactive element, a linker moiety, and a reporter tag (e.g., biotin (B1667282), a fluorophore, or an alkyne/azide for click chemistry). The synthesis of such probes is a modular process, allowing for the systematic variation of each component to optimize performance.

The general synthetic strategy commences with the functionalization of the this compound core. This is often achieved by modifying the N-butyl group or by introducing substituents onto the aromatic ring. For instance, a common approach involves the synthesis of a derivative where the N-butyl group is replaced with a linker arm terminating in a reactive functional group, such as a carboxylic acid or an amine. This can be accomplished by reacting 4-azidobenzoyl chloride with an amino-containing linker.

Once the functionalized scaffold is prepared, the reporter tag can be attached. A widely used method for this conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This reaction is highly efficient and specific, allowing for the attachment of a variety of reporter tags that have been derivatized with a terminal alkyne or azide. For example, an alkyne-modified this compound derivative can be readily coupled with an azide-containing biotin or fluorophore tag.

An alternative approach involves the direct synthesis of the entire probe through a series of sequential reactions. For example, a precursor such as 4-aminobenzoic acid can be modified with a linker and a reporter tag before the introduction of the azido group. The amino group can be converted to an azide group in the final steps of the synthesis via a diazotization reaction followed by treatment with sodium azide.

The following table provides an overview of representative multifunctional chemical probes based on the azidobenzamide scaffold and their key components:

Probe IDPhotoreactive CoreLinkerReporter TagSynthetic Approach
ABP-1 4-Azidobenzamide (B1358404)Polyethylene glycol (PEG)BiotinAmide coupling followed by CuAAC
ABP-2 3-Azido-5-(azidomethyl)benzamideAlkyl chainAlkyneMulti-step synthesis from a benzoic acid precursor
ABP-3 4-Azido-N-(propargyl)benzamide---(For subsequent CuAAC)Direct amidation of 4-azidobenzoic acid

These synthetic strategies provide a versatile toolkit for the development of tailored multifunctional chemical probes. The modular nature of the synthesis allows for the creation of libraries of probes with varying linkers and reporter tags, facilitating the optimization of probes for specific biological applications.

Structure-Reactivity Relationship Studies in this compound Derivatives

The utility of this compound and its derivatives as photoaffinity labels is critically dependent on the photochemical properties of the aryl azide group. Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, such as the amino acid residues of a target protein. The structure of the this compound derivative can significantly influence the efficiency of this process, and structure-reactivity relationship (SRR) studies are essential for optimizing the performance of these probes.

The primary focus of SRR studies in this context is to understand how modifications to the chemical structure affect the photoreactivity of the azido group and the subsequent behavior of the generated nitrene. Key parameters that are investigated include the quantum yield of nitrene formation, the lifetime of the nitrene, and its insertion efficiency into C-H and N-H bonds.

Electronic Effects of Substituents on the Aromatic Ring:

The electronic nature of substituents on the benzamide (B126) ring can have a profound impact on the reactivity of the aryl azide. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the stability of the azide and the electrophilicity of the resulting nitrene.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups can increase the rate of intersystem crossing to the more stable triplet nitrene. Triplet nitrenes are typically less reactive and more selective, often favoring hydrogen abstraction over insertion.

The position of the substituent on the aromatic ring relative to the azido group is also crucial. Ortho substituents can exert steric effects that may influence the conformation of the azido group and its interaction with the surrounding environment.

Influence of the N-Alkyl Group:

Modifications to the N-butyl group of this compound can also affect the probe's properties, although these effects are generally less pronounced than those of aromatic substituents. Changes in the length or branching of the alkyl chain can influence the probe's solubility, lipophilicity, and steric profile. These factors can, in turn, affect the probe's ability to access the binding site of a target protein and the orientation of the photoreactive group within that site.

The following table summarizes the expected effects of different structural modifications on the photoreactivity of this compound derivatives:

ModificationPositionExpected Effect on ReactivityRationale
Electron-Withdrawing Group (e.g., -NO₂)Aromatic Ring (meta or para)Increased nitrene electrophilicity, potential for faster insertion.Stabilization of the singlet nitrene.
Electron-Donating Group (e.g., -OCH₃)Aromatic Ring (para)Decreased nitrene reactivity, increased selectivity.Promotion of intersystem crossing to the triplet state.
Bulky Alkyl GroupN-substituentMay hinder approach to the target, potentially altering insertion site.Steric hindrance.
Introduction of a FluorophoreLinker attached to N-alkyl chainCan provide a secondary means of detection but may alter binding affinity.Increased molecular size and altered physicochemical properties.

Advanced Methodologies for Functionalization and Conjugation of 4 Azido N Butylbenzamide

Solid-Phase Synthesis Techniques for Benzamide (B126) Derivatives and Conjugates

Solid-phase organic synthesis (SPOS) is a powerful technique that has revolutionized the preparation of complex molecules, including benzamide derivatives. dtu.dk Originally developed for peptide synthesis, its principles are broadly applicable to small organic molecules. du.ac.in In the context of 4-Azido-N-butylbenzamide, solid-phase techniques offer streamlined purification and the potential for automation.

The core principle of solid-phase synthesis involves anchoring a starting material to an insoluble polymer support (resin) and then carrying out a sequence of chemical reactions. du.ac.in Intermediates remain attached to the resin, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple washing and filtration. dtu.dk

For the synthesis of this compound derivatives, a suitable starting material, such as 4-aminobenzoic acid or a derivative, would be attached to a resin via a linker. The choice of resin and linker is critical and depends on the specific reaction conditions to be employed.

Common Resins and Linkers in Solid-Phase Synthesis:

Resin TypeLinker TypeCleavage ConditionApplication Suitability
Polystyrene (e.g., Merrifield)Benzyl-typeStrong acid (e.g., HF)General purpose, stable to many reagents. du.ac.in
Wang Resinp-Alkoxybenzyl alcoholModerate acid (e.g., TFA)Synthesis of carboxylic acids.
Rink Amide ResinFmoc-protected amino linkerMild acid (e.g., TFA)Synthesis of amides.
Photolabile Linkerso-NitrobenzylUV lightMild, reagent-free cleavage. nih.govscispace.com

The synthesis of this compound derivatives on a solid support would typically involve the sequential addition of building blocks. For instance, after immobilizing a benzoic acid precursor, the azido (B1232118) group could be introduced, followed by coupling with n-butylamine to form the final amide. Alternatively, a pre-formed 4-azidobenzoic acid could be coupled to an amine-functionalized resin. The use of photolabile linkers is particularly advantageous as it allows for the release of the final compound under mild conditions, which is beneficial for sensitive molecules. nih.govscispace.com

The solid-phase approach is also highly amenable to the synthesis of conjugates. For example, a peptide could be assembled on a resin, and 4-azidobenzoic acid could be coupled to the N-terminus of the peptide before cleavage from the support. This methodology has been used to incorporate photoreactive groups into peptides for cross-linking studies. rsc.org

Chemoenzymatic Functionalization Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the broad applicability of chemical synthesis. This approach can lead to highly efficient and environmentally friendly processes for the functionalization of molecules like this compound.

Enzymes, such as lipases, are known to be effective catalysts for amide bond formation. acs.orgmdpi.com Lipases can catalyze the acylation of amines under mild conditions, often with high chemoselectivity. acs.org For instance, Candida antarctica lipase B (CALB) is a versatile enzyme for amide synthesis. acs.org In a potential chemoenzymatic route to this compound or its analogues, a lipase could be used to catalyze the reaction between an ester of 4-azidobenzoic acid and n-butylamine. This enzymatic step could offer advantages in terms of reduced side reactions and milder conditions compared to traditional chemical coupling agents. Lipase-catalyzed reactions are often performed in non-aqueous solvents to favor synthesis over hydrolysis. rsc.org

Furthermore, enzymes can be employed for the selective functionalization of the aromatic ring. Oxygenases, for example, are capable of regio- and stereoselective hydroxylation of aromatic compounds, a transformation that is challenging to achieve with conventional chemical methods. nih.govresearchgate.net While direct enzymatic azidation is not a common transformation, enzymes could be used to modify other parts of the this compound molecule, such as introducing hydroxyl groups on the aromatic ring or modifying the N-butyl chain. Structure-guided laboratory evolution of enzymes can expand their substrate scope, potentially enabling the functionalization of a wider range of aromatic compounds. nih.govmanchester.ac.uk

Potential Chemoenzymatic Reactions for this compound Derivatives:

Enzyme ClassReaction TypePotential Application
LipasesAmidationSynthesis of the N-butylamide bond. acs.org
Oxygenases (e.g., P450s)HydroxylationIntroduction of hydroxyl groups on the benzamide ring. researchgate.net
ReductasesReductionSelective reduction of other functional groups if present.
CarboxylasesCarboxylationIntroduction of carboxylic acid groups. nih.govmanchester.ac.uk

Microfluidic Synthesis and Reaction Optimization for this compound

Microfluidic technology, also known as flow chemistry, offers significant advantages for the synthesis of organic compounds, including aryl azides and amides. nih.govcam.ac.uk This approach involves performing chemical reactions in a continuous flow through small-diameter tubes or channels. The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov

The synthesis of aryl azides can be hazardous in traditional batch processes due to the potential for the accumulation of explosive intermediates. Flow chemistry provides a safer alternative by generating and consuming hazardous species in situ, with only a small amount of the material present in the reactor at any given time. cam.ac.uk For the synthesis of this compound, a flow process could involve the diazotization of an aniline precursor followed by reaction with an azide (B81097) source in a continuous stream. organic-chemistry.org

Microfluidic systems are also highly effective for optimizing reaction conditions. nih.gov By systematically varying parameters such as reagent concentration, flow rate, and temperature, a large number of experiments can be performed in a short amount of time to identify the optimal conditions for a particular reaction. This is particularly useful for amide bond formation, where factors like the choice of coupling agent and base can significantly impact the yield and purity of the product. researchgate.net The rapid mixing and precise temperature control in microreactors can lead to faster reactions and higher yields compared to batch synthesis. nih.gov

Advantages of Microfluidic Synthesis for this compound:

FeatureAdvantage
Enhanced SafetyMinimized volume of hazardous intermediates. cam.ac.uk
Precise ControlAccurate control of temperature, pressure, and residence time. nih.gov
Rapid OptimizationHigh-throughput screening of reaction conditions. researchgate.net
Increased EfficiencyFaster reaction times and potentially higher yields.
ScalabilityStraightforward scale-up by running the system for longer or using multiple reactors in parallel.

Combinatorial Chemistry and Library Generation for High-Throughput Screening of this compound Analogues

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. nih.gov These libraries are then subjected to high-throughput screening (HTS) to identify compounds with desired biological or material properties. nih.govnih.gov This approach is widely used in drug discovery and materials science.

For this compound, combinatorial approaches can be used to generate a library of analogues by systematically varying the substituents on the benzamide core and the N-alkyl chain. For example, a library could be created by reacting a set of substituted 4-azidobenzoic acids with a diverse collection of amines. This can be achieved using parallel synthesis techniques, where each reaction is carried out in a separate well of a microtiter plate. nih.gov

The design of the library is crucial for maximizing the chances of finding active compounds. This often involves computational methods to ensure chemical diversity and to select building blocks with desirable physicochemical properties. researchgate.net Solid-phase synthesis is particularly well-suited for combinatorial library generation due to the ease of automation and purification. nih.gov

Once a library of this compound analogues is synthesized, it can be screened in a high-throughput format. HTS involves the use of automated systems to test thousands of compounds against a biological target or for a specific physical property. acs.org The data from the HTS campaign can then be used to identify "hits" – compounds that exhibit the desired activity. These hits can then be further optimized in a process known as lead optimization.

Workflow for Combinatorial Library Generation and Screening:

Library Design: Selection of diverse building blocks (substituted 4-azidobenzoic acids and amines).

Parallel Synthesis: Synthesis of the library using techniques like solid-phase or solution-phase parallel synthesis.

Purification and Characterization: Purification of the library compounds and confirmation of their identity and purity.

High-Throughput Screening (HTS): Screening of the library against a target of interest. nih.govnih.gov

Hit Identification and Validation: Identification of active compounds and confirmation of their activity.

Automated Synthesis Platforms for this compound and its Derivatives

The automation of organic synthesis is a rapidly advancing field that promises to accelerate the discovery and development of new molecules. researchgate.net Automated synthesis platforms integrate robotics, software, and analytical instrumentation to perform chemical reactions with minimal human intervention. nih.govnih.gov These systems can improve the reproducibility, efficiency, and safety of chemical synthesis. nih.gov

For the synthesis of this compound and its derivatives, an automated platform could perform all the necessary steps, including dispensing of reagents, heating and cooling, mixing, and purification. nih.govsigmaaldrich.com These systems can be based on either batch or flow chemistry. mit.edu In a batch-based automated system, a robotic arm can move vials between different stations for reagent addition, reaction, and work-up. researchgate.netresearchgate.net In a flow-based system, reagents are pumped through a series of modules that perform different operations. mit.edu

Software plays a critical role in automated synthesis, controlling the hardware and allowing chemists to design and execute complex reaction sequences. medium.com Some advanced platforms incorporate artificial intelligence and machine learning algorithms to autonomously optimize reaction conditions. drugtargetreview.com These systems can analyze data from previous experiments to predict the outcome of new reactions and suggest improved conditions.

The integration of synthesis with purification and analysis is a key feature of modern automated platforms. nih.gov After a reaction is complete, the system can automatically purify the product using techniques like high-performance liquid chromatography (HPLC) and then analyze its purity and identity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This closed-loop approach can significantly accelerate the design-make-test-analyze cycle in chemical research.

Components of a Typical Automated Synthesis Platform:

ComponentFunction
Robotic ArmTransfers vials and plates between modules. researchgate.net
Liquid HandlerAccurately dispenses liquid reagents.
Reactor ModulesPerforms chemical reactions under controlled conditions (heating, cooling, stirring).
Purification SystemAutomated HPLC or other chromatographic techniques. nih.gov
Analytical InstrumentsIntegrated MS, NMR for real-time analysis.
Control SoftwareManages the workflow and data acquisition. medium.com

Future Directions and Emerging Research Avenues for 4 Azido N Butylbenzamide

Integration into Novel Bioimaging Modalities and Techniques

The azide (B81097) moiety of 4-Azido-N-butylbenzamide is a versatile chemical reporter group, making it an ideal candidate for integration into advanced bioimaging techniques. nih.govnih.gov Its small size and stability in physiological environments allow it to be incorporated into various biomolecules, including proteins, glycans, lipids, and nucleic acids, without significantly altering their natural function. acs.org Future research can focus on harnessing this compound for super-resolution microscopy, multimodal imaging, and the development of photoactivatable "turn-on" fluorescent probes.

One promising direction is the use of this compound in combination with bioorthogonally compatible fluorescent probes for selective visualization of intracellular structures. nih.gov By metabolically incorporating an azide-tagged molecule derived from this compound into a cellular component, researchers can subsequently introduce a fluorescent probe that specifically reacts with the azide, allowing for high-specificity imaging. nih.gov Recent advancements have focused on developing photoactivatable aryl azides that undergo controlled photoreactions to produce fluorescent products, a process that can be utilized for real-time localization imaging in living cells. rsc.org

Bioimaging ApplicationPotential Role of this compoundKey Enabling Reaction
Super-Resolution Microscopy Covalent tagging of specific proteins or cellular structures for precise localization.Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a fluorophore-alkyne conjugate. nih.gov
Multimodal Imaging Serving as a versatile handle for attaching different types of imaging agents (e.g., fluorescent dyes, MRI contrast agents).Staudinger Ligation or Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgnih.gov
Photoactivatable Probes Designing "caged" fluorophores that are activated upon photolysis of the azide, allowing for spatiotemporal control of fluorescence.Intramolecular cyclization or rearrangement upon nitrene formation. rsc.org
Live-Cell Protein Labeling Visible-light-induced activation to generate reactive intermediates for labeling proteins in their native environment. sioc.ac.cnrsc.orgPhotocatalytic activation (energy or electron transfer) leading to nitrene formation. sioc.ac.cn

Development of "Smart" or Responsive Materials Based on Azide Reactivity and Photo-activation

The photo-responsive nature of the aryl azide group in this compound provides a powerful tool for the creation of "smart" or responsive materials. Upon exposure to light, the azide group can be converted into a highly reactive nitrene, which can then participate in a variety of chemical reactions to alter the material's properties. This principle can be applied to develop materials that change their shape, solubility, or conductivity in response to a light stimulus. specificpolymers.com

A key area of development is the incorporation of this compound or similar aryl azide derivatives into polymer networks. rsc.org Photo-induced crosslinking via nitrene insertion can be used to control the mechanical properties of hydrogels or create patterned surfaces. figshare.com Research into azobenzene-containing polymers has demonstrated the potential for light to induce significant changes in material properties, such as phase transitions in liquid-crystalline elastomers, leading to photomechanical actuation. specificpolymers.comrsc.org By analogy, the photo-activation of the azide in polymers functionalized with this compound could trigger similar macroscopic responses.

Material TypeStimulusResponse MechanismPotential Application
Photo-responsive Hydrogels UV or Visible LightPhoto-induced crosslinking via nitrene formation from the azide group.Controlled drug delivery, tissue engineering scaffolds.
Patternable Surfaces Spatially-controlled LightCovalent attachment of this compound to a substrate in illuminated areas. figshare.comMicrofabrication, cell patterning.
Liquid-Crystalline Elastomers LightIsothermal order-disorder transition induced by the photochemical reaction of the azide. specificpolymers.comArtificial muscles, soft robotics.
Self-Healing Polymers LightPhoto-activated bond formation to repair cracks or damage.Durable coatings, reusable materials.

Exploration of Unconventional Photochemical Applications Beyond Crosslinking

While aryl azides are well-known as photo-crosslinkers, the reactive singlet nitrene intermediate generated upon photolysis can undergo a variety of other chemical transformations. d-nb.infobeilstein-journals.org Future research should explore these unconventional photochemical pathways for this compound to access novel molecular architectures and functionalities.

One significant pathway is the ring expansion of the aryl nitrene, which can lead to the formation of seven-membered nitrogen-containing heterocycles, such as 3H-azepinones, when performed in the presence of nucleophiles like water. d-nb.infobeilstein-journals.org This reaction provides a synthetic route to complex molecules that may have pharmaceutical or materials science applications. The photochemistry of aryl azides can be influenced by substituents on the aromatic ring, suggesting that the N-butylbenzamide portion of the molecule could be tailored to direct the photoreaction toward specific outcomes. bgsu.edunih.gov

Photochemical PathwayIntermediate SpeciesProduct ClassPotential Utility
Ring Expansion Singlet Aryl Nitrene, Didehydroazepine d-nb.info3H-Azepinones, Azepines beilstein-journals.orgSynthesis of novel heterocycles for drug discovery.
Intramolecular C-H Insertion Singlet NitreneCarbazoles, AziridinesCreation of rigid, fused ring systems.
Reaction with Nucleophiles Ketenimine (from ring expansion)Substituted AzepinesFunctional materials, chemical synthesis. d-nb.info
Controlled Radical Generation Triplet NitreneRadical adductsPolymer initiation, surface modification.

Advances in Theoretical and Computational Chemistry for Predicting Reactivity and Applications of this compound

Theoretical and computational chemistry are powerful tools for understanding and predicting the behavior of molecules like this compound. walshmedicalmedia.com Quantum chemical calculations and molecular dynamics simulations can provide deep insights into the photochemical pathways, reaction mechanisms, and spin dynamics of aryl azides, guiding the rational design of new applications. su.se

Future computational studies could focus on several key areas. Density Functional Theory (DFT) can be used to model the excited states of this compound to predict the efficiency of nitrene formation and the branching ratios between different reaction pathways (e.g., intersystem crossing to the triplet state versus ring expansion). bgsu.edunih.gov Such models can help in designing derivatives with optimized photochemical properties for specific applications, such as more efficient photo-crosslinking or selective formation of a desired heterocyclic product. nih.gov Furthermore, computational methods can predict the reactivity of azides in bioorthogonal reactions, aiding in the design of new and faster ligation chemistries. nih.gov

Computational MethodResearch ObjectivePredicted Properties
Density Functional Theory (DFT) Elucidate photochemical reaction mechanisms. nih.govExcited state energies, transition states, reaction barriers.
Time-Dependent DFT (TD-DFT) Simulate absorption spectra and photoisomerization pathways. nih.govUV-Vis spectra, pathways for trans-to-cis isomerization in related systems.
Molecular Dynamics (MD) Investigate interactions with biomolecules or within a material matrix. su.seBinding modes, solvent effects, conformational changes.
Quantum Mechanics/Molecular Mechanics (QM/MM) Model reactions in complex biological environments.Enzyme-substrate interactions, reactivity in the cellular context.

Expanding the Scope of Bioorthogonal Reactions Applicable to this compound

The azide group is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org While the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC) are well-established, there is ongoing research to develop new bioorthogonal reactions with faster kinetics and improved biocompatibility. nih.govacs.orgescholarship.org

Future work could involve applying these next-generation bioorthogonal reactions to this compound. This includes exploring reactions with novel partners, such as phosphines designed to resist air oxidation, or developing new catalysts for azide-alkyne cycloadditions that are less toxic than copper. acs.org The development of photoinducible bioorthogonal reactions, where one of the reactive partners is "uncaged" by light, offers another exciting avenue for achieving spatiotemporal control over molecular labeling. escholarship.org The inherent photochemical reactivity of the aryl azide in this compound could potentially be harnessed in dual-stimuli systems, where light triggers one reaction and a bioorthogonal partner triggers another.

Reaction ClassKey FeaturesPotential Advancement for this compound
Staudinger Ligation Reaction between an azide and a triarylphosphine to form an amide bond; catalyst-free. nih.govwikipedia.orgDevelopment of phosphine (B1218219) reagents with faster kinetics and greater stability. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free "click" reaction between an azide and a strained cyclooctyne. nih.govacs.orgUse of novel, more reactive cyclooctynes for faster labeling in live cells. sigmaaldrich.comsigmaaldrich.com
Tetrazine Ligation Inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene/alkyne. escholarship.orgDevelopment of a derivative of this compound that also contains a dienophile for tandem reactions.
Photoinducible "Click" Reactions Light is used to generate a reactive species (e.g., a nitrile imine) that reacts with the azide. escholarship.orgCombining the inherent photoreactivity of the azide with a photo-caged reaction partner for multi-level control.

Q & A

Q. What are the primary synthetic routes for 4-Azido-N-butylbenzamide, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the azide group can be introduced by reacting 4-chloro-N-butylbenzamide with sodium azide under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C. Optimization involves:

  • Catalyst screening : Use of copper(I) catalysts to enhance azide-alkyne cycloaddition efficiency.
  • Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions like azide decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: Use a multi-technique approach:

  • NMR spectroscopy : Confirm the presence of the azide (-N₃) via absence of proton signals in the 1H-NMR spectrum and distinct carbon shifts in 13C-NMR.
  • IR spectroscopy : Validate the azide stretch at ~2100–2150 cm⁻¹.
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 247.2) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of azide vapors, which are toxic and potentially explosive.
  • Waste disposal : Segregate azide-containing waste and neutralize with sodium hypochlorite before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for azide-alkyne cycloaddition. Key steps:

  • Geometric optimization : Minimize energy of reactants and products.
  • Solvent effects : Include implicit solvation models (e.g., PCM for DMSO) to simulate reaction environments.
  • Kinetic analysis : Calculate rate constants to predict regioselectivity (e.g., 1,4- vs. 1,5-triazole formation) .

Q. How should researchers address contradictions in spectroscopic data for this compound?

Answer: Contradictions (e.g., inconsistent NMR shifts) may arise from impurities or solvent effects. Mitigation strategies:

  • Multi-solvent NMR : Compare spectra in CDCl₃ vs. DMSO-d6 to identify solvent-induced shifts.
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals.
  • Cross-validation : Confirm results with alternative techniques like X-ray crystallography or FT-IR .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

Answer:

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
  • Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) to track intracellular localization.
  • Toxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity .

Key Methodological Considerations

  • Azide stability : Store at -20°C under argon to prevent photolytic/thermal degradation .
  • Click chemistry applications : Prioritize copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for biocompatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.